(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Description

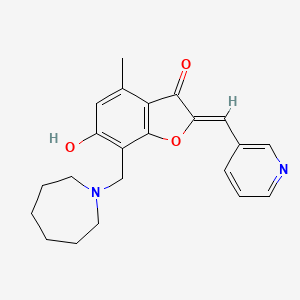

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a benzofuran-3-one derivative featuring a seven-membered azepane ring, a pyridinylmethylene substituent, and hydroxyl and methyl groups. The (Z)-configuration of the exocyclic double bond (C2 position) and the substitution pattern on the benzofuran core are critical for its physicochemical and biological properties.

Properties

IUPAC Name |

(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-15-11-18(25)17(14-24-9-4-2-3-5-10-24)22-20(15)21(26)19(27-22)12-16-7-6-8-23-13-16/h6-8,11-13,25H,2-5,9-10,14H2,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRDLLJGBFYVTG-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN4CCCCCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN4CCCCCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article aims to synthesize existing research findings regarding the biological activities of this specific compound.

Chemical Structure and Properties

The compound features a benzofuran backbone with multiple functional groups, which contribute to its biological activity. The presence of the azepan moiety and hydroxyl group enhances its interaction with biological targets.

Chemical Formula: C₁₈H₁₈N₂O₂

Molecular Weight: 298.35 g/mol

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, a study demonstrated that certain benzofuran derivatives showed inhibition zones against Staphylococcus aureus and Escherichia coli ranging from 20 mm to 24 mm .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 23 |

| Compound B | E. coli | 24 |

| (Z)-7-(azepan-1-ylmethyl)-6-hydroxy... | K. pneumoniae | 22 |

Anticancer Activity

The anticancer potential of benzofuran derivatives has been attributed to their ability to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and transcription. Studies have shown that modifications in the benzofuran structure can enhance cytotoxicity against cancer cell lines such as HeLa and MCF-7 . The compound's structural features may facilitate binding to target sites on these enzymes.

Anti-inflammatory Effects

Research indicates that certain benzofuran derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is essential for developing therapeutic agents for inflammatory diseases .

Neuroprotective Properties

The neuroprotective effects of benzofuran derivatives are linked to their antioxidant activities, which help mitigate oxidative stress in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's . Studies have shown that these compounds can protect against neuronal damage induced by oxidative stress.

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various benzofuran derivatives against clinically relevant pathogens. The results highlighted the importance of substituent positioning on the benzofuran ring in enhancing antibacterial activity .

- Anticancer Research : Another investigation focused on the anticancer effects of modified benzofurans on human cancer cell lines. The study found that specific substitutions increased the compounds' potency against breast cancer cells, indicating a promising direction for further drug development .

- Neuroprotection : A study exploring the neuroprotective effects of benzofuran derivatives demonstrated their ability to reduce apoptosis in neuronal cells subjected to oxidative stress, suggesting potential applications in treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related benzofuran-3-one derivatives and pyran-2-one analogs, focusing on substituent variations, synthetic strategies, and analytical data (where available).

Key Observations:

Core Structure Differences: The target compound and its benzofuran-3-one analogs (rows 1–3) share a fused benzofuran ring system, whereas pyran-2-one derivatives (row 4) feature a six-membered lactone ring.

Substituent Effects: Azepane vs. Piperazine/Bis(2-methoxyethyl)amine: The seven-membered azepane ring in the target compound may confer greater conformational flexibility and lipophilicity compared to the six-membered piperazine () or branched bis(2-methoxyethyl)amine (). This could influence solubility and membrane permeability . Pyridinylmethylene vs.

Synthetic Approaches :

- The synthesis of benzofuran-3-one derivatives typically involves condensation of substituted benzaldehydes with hydroxylated benzofuran precursors, followed by functionalization (e.g., alkylation of the C7 position with azepane or piperazine). Pyran-2-one analogs (e.g., 7a) are synthesized via Michael addition or nucleophilic allylic substitution .

Analytical Data :

- Pyran-2-one derivatives (e.g., 7a) show characteristic IR absorption at ~1700 cm⁻¹ (C=O stretch) and MS fragments at m/z 270 (M⁺) and 165 (base peak), consistent with cleavage of the benzoyl group . Similar data for the target compound are absent in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.